1-Butyl-1-phenylhydrazine

Lipophilicity Drug Design Organic Synthesis

1-Butyl-1-phenylhydrazine (CAS 61715-75-1) is an unsymmetrical N-alkyl-N-arylhydrazine derivative with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol. It exists as a clear, yellow to brown liquid at ambient temperature (20°C) with a density of approximately 0.98 g/mL.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 61715-75-1
Cat. No. B1282163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-1-phenylhydrazine
CAS61715-75-1
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCCCCN(C1=CC=CC=C1)N
InChIInChI=1S/C10H16N2/c1-2-3-9-12(11)10-7-5-4-6-8-10/h4-8H,2-3,9,11H2,1H3
InChIKeyVKXUWCNLFZXHEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-1-phenylhydrazine CAS 61715-75-1: Key Chemical Identifier and Basic Profile for Procurement


1-Butyl-1-phenylhydrazine (CAS 61715-75-1) is an unsymmetrical N-alkyl-N-arylhydrazine derivative with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol [1]. It exists as a clear, yellow to brown liquid at ambient temperature (20°C) with a density of approximately 0.98 g/mL . The compound is typically supplied at a purity of >98.0% (by titration) and is classified for research and development use only . Its hydrazine core provides nucleophilic reactivity, making it a versatile building block for heterocyclic synthesis, particularly in Fischer indole cyclizations and hydrazone formation [2].

Workflow
Heterocyclic synthesis building block, especially Fischer indole and hydrazone formation
Selection
n-Butyl chain provides controlled nucleophilicity and lipophilic character
Use Context
Lipophilic intermediate in medicinal chemistry and process research

Why 1-Butyl-1-phenylhydrazine Cannot Be Directly Substituted by Other N-Alkyl-N-phenylhydrazines in Critical Workflows


Within the family of N-alkyl-N-phenylhydrazines, subtle variations in the alkyl chain length and branching profoundly alter physicochemical properties and reactivity profiles. Compounds such as phenylhydrazine, 1-methyl-, 1-ethyl-, or 1-propyl- derivatives differ significantly in lipophilicity (logP), boiling point, and steric bulk, which directly impacts their behavior in organic synthesis and medicinal chemistry applications. A generic substitution without accounting for these quantifiable differences can lead to altered reaction kinetics, different product distributions, or unexpected purification challenges. The specific n-butyl substituent in 1-butyl-1-phenylhydrazine confers a unique balance of hydrophobicity and steric demand that is essential for certain reactions where both solubility in organic media and controlled nucleophilicity are required .

This Compound
1‑Butyl‑1‑phenylhydrazine: n‑butyl chain provides specific lipophilicity (higher logP) and steric profile
Direct Substitutes May Differ
Phenylhydrazine or 1‑methyl/ethyl derivatives have lower logP and different steric demand, which can shift reaction kinetics and product distribution
This Compound
Boiling point (105°C/4 mmHg) allows vacuum distillation for purification
Direct Substitutes May Differ
Phenylhydrazine and 1‑ethyl‑1‑phenylhydrazine boil at much higher temperatures under standard pressure, limiting comparable purification convenience
This Compound
Refractive index (n20/D) range 1.5450–1.5490 enables simple identity verification
Direct Substitutes May Differ
Methyl and ethyl analogs show higher refractive indices (1.583, 1.587), so refractive QC methods are not interchangeable

Quantitative Differentiation of 1-Butyl-1-phenylhydrazine from Closest N-Alkyl-N-phenylhydrazine Analogs


Lipophilicity (logP) as a Key Differentiator for Solvent Partitioning and Membrane Permeability

The lipophilicity of 1-butyl-1-phenylhydrazine, expressed as calculated logP (XlogP3 or similar), is 2.87 . This value represents a significant increase compared to the parent phenylhydrazine (logP ~1.25–1.75) [1] and the methyl (logP ~1.70) [2] and ethyl (logP ~2.09) analogs. This trend reflects the incremental contribution of the n-butyl alkyl chain to the compound's hydrophobic character.

logP Comparison
Cross-study comparable
Target logP 2.87 vs phenylhydrazine 1.25–1.75, methyl 1.70, ethyl 2.09, propyl 2.2
Supports solvent partitioning and permeability screening
Calculated logP; experimental values may differ
Lipophilicity Drug Design Organic Synthesis

Boiling Point and Physical State: Implications for Purification and Handling

1-Butyl-1-phenylhydrazine exhibits a boiling point of 105°C at a reduced pressure of 4 mmHg . In contrast, phenylhydrazine boils at a significantly higher temperature under standard pressure (243.5°C at 760 mmHg) , while 1-ethyl-1-phenylhydrazine boils at 237°C at 760 mmHg . The lower boiling point of the butyl derivative under reduced pressure offers a more convenient vacuum distillation route for purification, potentially avoiding thermal decomposition.

Boiling Point Profile
Class-level inference
105°C at 4 mmHg (this compound); phenylhydrazine 243.5°C/760 mmHg; ethyl analog 237°C/760 mmHg
Facilitates vacuum distillation purification
Reduced pressure data; class-level inference
Physical Properties Purification Handling

Refractive Index as a Quality Control and Purity Indicator

The refractive index (n20/D) of 1-butyl-1-phenylhydrazine is reported to be in the range of 1.5450 to 1.5490 . This value is distinct from the methyl analog (n20/D 1.583) and the ethyl analog (n20/D ~1.587) . The lower refractive index of the butyl derivative provides a rapid, non-destructive method for confirming identity and assessing purity.

Refractive Index
Cross-study comparable
n20/D 1.5450–1.5490 (target); methyl analog 1.583; ethyl analog 1.587
Enables identity verification and purity check
Rapid, non-destructive QC parameter
Quality Control Purity Assessment Analytical Chemistry

Comparative Synthetic Yields in 1-Alkyl-1-phenylhydrazine Preparation

While direct head-to-head yield data for 1-butyl-1-phenylhydrazine versus all analogs is not compiled in a single source, a class-level analysis of synthetic methods for 1-alkyl-1-phenylhydrazines shows that yields typically range from 60% to over 90% depending on the alkyl group and the specific synthetic route [1]. For instance, methods involving alkylation of N-aminophthalimide derivatives have been reported to give 1-alkyl-1-phenylhydrazines in 'high yields' (implied >80%) [2]. In the specific case of (1-phenylbutyl)hydrazine derivatives (structurally related), optimized procedures achieve yields of 75–88% with high diastereomeric ratios .

Synthetic Yield Context
Class-level inference
Class-level yields 60–90% for 1-alkyl-1-phenylhydrazines; related butyl derivatives 75–88%
Supports process-scale feasibility
Class-level inference; direct data to verify
Synthetic Efficiency Process Chemistry Alkylation

Optimal Research and Industrial Application Scenarios for 1-Butyl-1-phenylhydrazine Based on Evidence


Medicinal Chemistry: Lipophilic Fragment for Lead Optimization

The elevated logP value (2.87) of 1-butyl-1-phenylhydrazine makes it a superior choice over less lipophilic analogs (e.g., phenylhydrazine logP ~1.25) for the synthesis of drug candidates requiring enhanced membrane permeability or blood-brain barrier penetration. It serves as a privileged building block for introducing a hydrazine moiety into lipophilic heterocyclic cores, such as indoles and pyrazoles, during late-stage diversification.

Organic Synthesis: Controlled Nucleophilicity in Fischer Indole Cyclizations

The steric bulk of the n-butyl group in 1-butyl-1-phenylhydrazine modulates the nucleophilicity of the hydrazine nitrogen, potentially improving regioselectivity in Fischer indole syntheses compared to smaller alkyl or unsubstituted phenylhydrazines [1]. Its liquid physical state and compatibility with vacuum distillation (boiling point 105°C/4 mmHg) facilitate purification after such transformations .

Process Chemistry: Scalable Intermediate with Well-Defined Physical Properties

The combination of a moderate boiling point under reduced pressure (105°C/4 mmHg) , a distinct refractive index range (1.5450–1.5490) , and a reported class-level synthetic yield range of 60–90% [2] positions 1-butyl-1-phenylhydrazine as a practical intermediate for scale-up. These properties enable efficient purification via vacuum distillation and rapid quality control by refractometry, reducing the cost and complexity of manufacturing.

Material Science: Precursor for Lipophilic Ligands and Stable Radicals

The increased lipophilicity imparted by the n-butyl chain is advantageous for the synthesis of oleophilic ligands or stable organic radicals (e.g., verdazyls) where solubility in non-polar media is critical. Electron-rich arylhydrazines, a class to which 1-butyl-1-phenylhydrazine belongs, are key intermediates for such materials, with reported synthetic yields of 60–86% for related derivatives [2].

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Lipophilicity-driven partitioning
LogP-dependent permeability and solubility assays
Fischer indole synthesis research
Controlled nucleophilicity from n-butyl steric bulk
Regioselectivity and yield optimization
Process chemistry scale-up
Distillation-friendly boiling point and refractive index QC
Purification efficiency and lot-to-lot consistency
Ligand and stable radical precursor studies
Oleophilicity for non-polar solubility
Solubility and reactivity in non-polar media

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